9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin
Overview
Description
9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin: is a nonfluorinated analog of Levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is characterized by the absence of a fluorine atom at the ninth position, which differentiates it from its parent compound, Levofloxacin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin typically involves the following steps:
Starting Material: The synthesis begins with Levofloxacin as the starting material.
Defluorination: The fluorine atom at the ninth position is removed through a defluorination reaction. This can be achieved using reagents such as sodium iodide (NaI) in the presence of a suitable solvent like dimethylformamide (DMF).
Piperazine Substitution: The resulting intermediate is then reacted with 4-methylpiperazine to introduce the piperazinyl group at the ninth position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group.
Reduction: Reduction reactions can occur at the carbonyl group present in the quinolone ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazinyl nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced quinolone derivatives.
Substitution: Formation of substituted piperazinyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a reference standard in analytical chemistry to study the degradation products of Levofloxacin.
- Employed in synthetic organic chemistry to explore new reaction pathways and mechanisms.
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin is similar to that of Levofloxacin but with some differences due to the absence of the fluorine atom. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The defluorination may affect the binding affinity and overall antibacterial activity.
Comparison with Similar Compounds
Levofloxacin: The parent compound with a fluorine atom at the ninth position.
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness:
- The absence of the fluorine atom in 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin makes it unique compared to other fluoroquinolones. This structural difference can influence its pharmacokinetic properties, binding affinity, and overall efficacy.
Properties
IUPAC Name |
(2S)-2-methyl-6,7-bis(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-15-14-32-22-19-16(21(29)17(23(30)31)13-28(15)19)12-18(26-8-4-24(2)5-9-26)20(22)27-10-6-25(3)7-11-27/h12-13,15H,4-11,14H2,1-3H3,(H,30,31)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSLQLSKDDWMBP-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)N5CCN(CC5)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)N5CCN(CC5)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747435 | |
Record name | (3S)-3-Methyl-9,10-bis(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1329833-82-0 | |
Record name | (3S)-3-Methyl-9,10-bis(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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